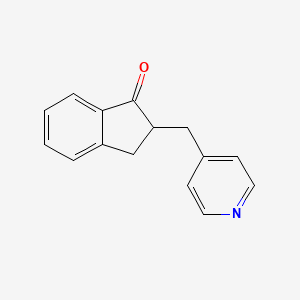

2-Pyridin-4-ylmethyl-indan-1-one

Description

2-Pyridin-4-ylmethyl-indan-1-one is a bicyclic organic compound featuring an indan-1-one core (a benzene ring fused to a cyclopentanone) substituted at the 2-position with a pyridin-4-ylmethyl group. This compound’s structural hybrid may confer unique physicochemical properties, making it relevant in pharmaceutical and materials science research.

Properties

CAS No. |

4803-61-6 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H13NO/c17-15-13(9-11-5-7-16-8-6-11)10-12-3-1-2-4-14(12)15/h1-8,13H,9-10H2 |

InChI Key |

SQGMRMOPTFCLKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)CC3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Rigidity vs. Flexibility: The indanone core in 2-Pyridin-4-ylmethyl-indan-1-one imposes rigidity, whereas dihydropyridine derivatives (e.g., ) exhibit partial saturation, enabling conformational flexibility .

- Hydrogen Bonding: The pyridine N in 2-Pyridin-4-ylmethyl-indan-1-one acts as a weak hydrogen-bond acceptor, contrasting with hydroxyl-containing analogues (e.g., pyridin-2-one(1) in ), which form stronger donor-acceptor networks .

2.2 Crystallographic and Packing Behavior

Crystallographic data from the Cambridge Structural Database (CSD) () suggests that indanone derivatives often exhibit planar ring systems, with puckering parameters (e.g., Cremer-Pople coordinates) close to zero . By contrast, pyrimidine or pyridine substituents (e.g., 4-Acetyl-2-methylpyrimidine) may introduce slight deviations due to steric or electronic effects. For example:

- Indanone Derivatives: Typically adopt planar conformations, facilitating dense crystal packing via π-stacking .

- Pyridine/Pyrimidine Analogues : Heteroatoms disrupt symmetry, leading to varied packing motifs. 4-Acetyl-2-methylpyrimidine’s acetyl group may engage in ketone-mediated C=O···H interactions .

2.3 Electronic and Solubility Profiles

- Electron-Withdrawing Effects: The pyridinylmethyl group in 2-Pyridin-4-ylmethyl-indan-1-one may reduce electron density at the indanone carbonyl, altering reactivity compared to acetyl-substituted pyrimidines ().

- Solubility: Indanone derivatives generally exhibit low aqueous solubility due to hydrophobicity. Pyridine substituents could marginally improve solubility via polar interactions, as seen in pyridin-2-one derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.